molecular formula C9H8BrIO3 B13009074 2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde

2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde

Katalognummer: B13009074
Molekulargewicht: 370.97 g/mol
InChI-Schlüssel: AKALSMVYVXFIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound is characterized by the presence of bromine, iodine, ethoxy, and hydroxy functional groups attached to a benzaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde typically involves multi-step organic reactions. . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and condensation catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
  • 5-Bromo-2-hydroxy-3-iodobenzaldehyde

Uniqueness

2-Bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H8BrIO3

Molekulargewicht

370.97 g/mol

IUPAC-Name

2-bromo-5-ethoxy-4-hydroxy-3-iodobenzaldehyde

InChI

InChI=1S/C9H8BrIO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3

InChI-Schlüssel

AKALSMVYVXFIDZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.